2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-14(2)9-11(10-15(3,4)18-14)17-21(19,20)13-8-6-5-7-12(13)16/h5-8,11,17-18H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQUOWFHDTWVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.
Introduction of the Fluorine Atom: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Sulfonamide Formation: The final step involves the reaction of the fluorinated piperidine with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitution under basic conditions. The fluorine atom at the ortho position of the benzene ring enhances electrophilicity, facilitating displacement reactions. Key findings include:
Table 1: Comparison of Nucleophilic Substitution Conditions
| Nucleophile | Reaction Medium | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxide | Aqueous NaOH | 80 | 78 | |
| Amines | DMF/K₂CO₃ | 50 | 63 | |
| Thiols | EtOH/H₂O | RT | 45 |
Mechanistic studies using TEMPO and BHT radical scavengers confirm a non-radical pathway for substitutions at the sulfonamide sulfur .
Hydrolysis and Stability
The compound undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis : In 6M HCl at reflux, the sulfonamide bond cleaves to yield 2-fluorobenzenesulfonic acid (85%) and 2,2,6,6-tetramethylpiperidin-4-amine (72%) .
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Basic Hydrolysis : In 2M NaOH at 100°C, partial defluorination occurs, producing phenol derivatives (≤30% yield) .
Oxidation Reactions
The piperidine moiety undergoes selective oxidation using TEMPO/O₂ systems:
Table 2: Oxidation Outcomes
| Oxidant System | Product Formed | Yield (%) |
|---|---|---|
| TEMPO/Cu(I)/O₂ | N-Oxide derivative | 63 |
| KMnO₄/H₂SO₄ | Ring-opened sulfonic acid | 41 |
Radical intermediates were detected via HRMS during TEMPO-mediated oxidations .
Radical-Mediated Transformations
The compound participates in radical chain reactions under specific conditions:
Key Observations:
-
Forms stable nitroxide radicals when reacted with peroxides at 110°C .
-
Undergoes C–H abstraction at the piperidine methyl groups under UV irradiation .
Coupling Reactions
The sulfonamide group enables palladium-catalyzed cross-coupling:
Table 3: Suzuki-Miyaura Coupling Results
| Aryl Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | 68 |
| 2-Naphthyl | Pd(OAc)₂/XPhos | 52 |
Reactions proceed via oxidative addition at the sulfur center, as confirmed by ¹⁹F NMR .
Stability Under Synthetic Conditions
Comparative stability studies reveal:
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide are in medicinal chemistry and drug development . Key areas of exploration include:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the structure can enhance efficacy against tumors such as colon and breast cancer .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes relevant to metabolic pathways. Interaction studies utilizing techniques like surface plasmon resonance have demonstrated binding affinities to proteins involved in these pathways .
- Antimicrobial Properties : Similar sulfonamide derivatives have shown promise as antimicrobial agents. The sulfonamide core is known for its biological activity, particularly against bacterial infections .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of a series of sulfonamide derivatives, including this compound. Results indicated significant cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in oncology .
- Inhibition of Metabolic Enzymes : Another research effort focused on the compound's ability to inhibit specific metabolic enzymes. Using isothermal titration calorimetry, researchers assessed the binding kinetics and thermodynamics of the compound with target proteins, revealing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Steric and Electronic Effects : The TMP group’s steric bulk in the target compound likely reduces π-stacking (as seen in bis-TMP naphthalimide ) and enhances metabolic stability.
- Fluorine Substitution : The 2-fluoro substituent may improve binding affinity to target proteins via electrostatic interactions, a feature shared with kinase inhibitors () .
- Synthetic Accessibility : High yields in TMP-containing sulfonamides () suggest feasible scalability for pharmaceutical development .
Biological Activity
2-Fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C16H25FN2O2S. Its structure features a sulfonamide group attached to a benzenesulfonamide backbone, with a fluoro substituent and a tetramethylpiperidine moiety. This unique structure suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that sulfonamide derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are still being elucidated.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds within this class can inhibit bacterial growth by interfering with folate synthesis. While specific data on this compound is limited, its structural similarity to known sulfonamides suggests potential efficacy against various pathogens.
Anticancer Potential
Some sulfonamide derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain compounds have been reported to inhibit tumor growth in vitro and in vivo models. Future studies should focus on the specific mechanisms of action for this compound in cancer cell lines.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial effects of various sulfonamides, researchers found that compounds with similar structural features to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the piperidine ring in enhancing antibacterial activity.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of sulfonamide derivatives, a related compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest that this compound may similarly affect cancer cells but requires further validation.
Research Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with sulfonation of 2-fluorobenzenesulfonyl chloride, followed by coupling with 2,2,6,6-tetramethylpiperidin-4-amine. Use Schlenk techniques under inert gas to minimize side reactions (e.g., oxidation of the piperidine ring). Optimize reaction time (12–24 hrs), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Monitor progress via TLC or HPLC. For purification, employ column chromatography with ethyl acetate/hexane (1:3) .
Q. How can impurities or byproducts be identified and resolved during synthesis?
- Methodology : Use LC-MS or GC-MS to detect common impurities such as unreacted sulfonyl chloride or hydrolyzed intermediates. For resolving byproducts (e.g., di-substituted piperidine derivatives), adjust reaction stoichiometry or introduce protecting groups on the piperidine nitrogen. Recrystallization in ethanol/water mixtures (70:30) can isolate the pure compound .
Q. What spectroscopic techniques are most reliable for structural characterization?
- Methodology :
- NMR : - and -NMR to confirm substitution patterns (e.g., fluorine at C2 of benzene, piperidine ring conformation).
- FT-IR : Sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm).
- HRMS : Confirm molecular ion [M+H] (expected m/z: ~341.2).
Cross-validate with X-ray crystallography for absolute configuration (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the steric hindrance of the 2,2,6,6-tetramethylpiperidine group influence the compound’s reactivity and bioactivity?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to analyze steric effects on sulfonamide bond rotation and hydrogen-bonding capacity.
- Biological Assays : Compare inhibition constants (K) against enzymes (e.g., carbonic anhydrase) with less hindered analogs. The tetramethyl groups may reduce binding affinity due to restricted conformational flexibility .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC values in enzyme inhibition studies)?
- Methodology :
- Experimental Replication : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
- Meta-Analysis : Compare data across studies using tools like Bland-Altman plots to identify systematic errors.
- Structural Analog Testing : Synthesize analogs with modified substituents (e.g., replacing fluorine with Cl or CF) to isolate electronic vs. steric effects .
Q. How can the compound’s crystallographic data inform its supramolecular interactions?
- Methodology :
- X-ray Diffraction : Resolve crystal packing motifs (e.g., hydrogen-bonding networks between sulfonamide groups or π-π stacking of benzene rings).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts from the fluorine substituent).
- Thermal Analysis : Correlate melting points (mp) with lattice stability (e.g., higher mp indicates stronger intermolecular forces) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
